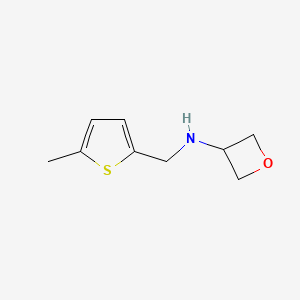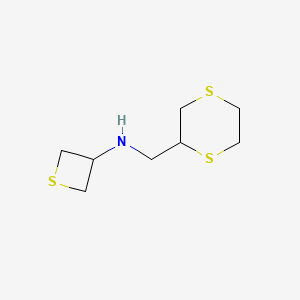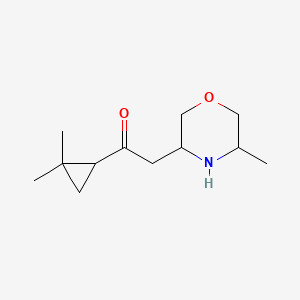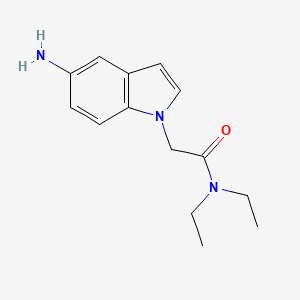
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, along with a hydroxyl group attached to the propanoic acid chain. It is a versatile compound with significant applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropanoic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group on the propanoic acid chain.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and controlled temperature and pressure conditions to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylpropanoic acids with different functional groups.
科学的研究の応用
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The bromine and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
3-Bromo-4-fluorocinnamic acid: Similar structure but lacks the hydroxyl group on the propanoic acid chain.
4-Bromo-3-fluorophenylboronic acid: Contains a boronic acid group instead of the hydroxyl group.
3-Bromo-4-fluorophenylacetic acid: Similar structure but with an acetic acid chain instead of propanoic acid.
Uniqueness
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxyl group on the propanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
特性
分子式 |
C9H8BrFO3 |
|---|---|
分子量 |
263.06 g/mol |
IUPAC名 |
3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChIキー |
OJMIMNZMSSPWLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


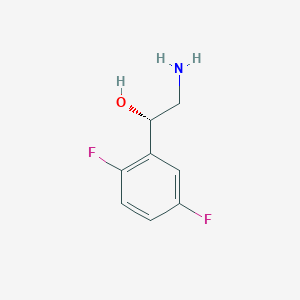
![n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine](/img/structure/B13321900.png)
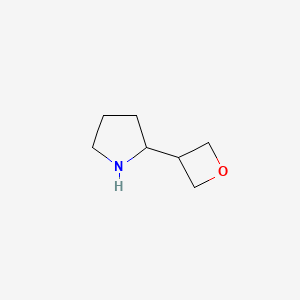
![4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide](/img/structure/B13321912.png)
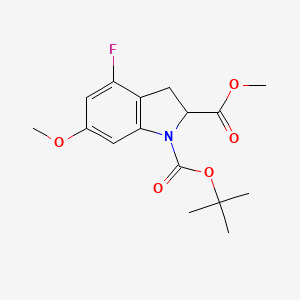
![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13321928.png)
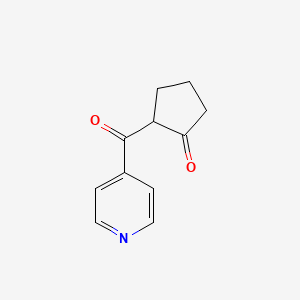
![5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine](/img/structure/B13321934.png)
